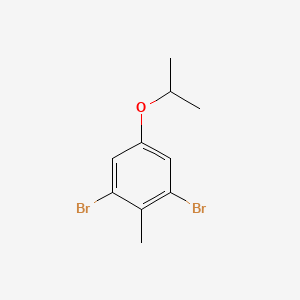
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by bromine atoms, the hydrogen atom at position 5 is replaced by an isopropoxy group, and the hydrogen atom at position 2 is replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene can be synthesized through a multi-step process involving the bromination of 2-methyl-5-isopropoxy-benzene. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 1,3-dibromo-5-isopropoxy-2-methyl-benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Aplicaciones Científicas De Investigación
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-5-isopropoxy-2-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and isopropoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The isopropoxy group can undergo oxidation, leading to the formation of reactive intermediates that further participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the isopropoxy group.
1,3-Dibromo-2-methyl-5-(1-methylethoxy)-benzene: Similar structure with slight variations in the substituents.
Uniqueness
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is unique due to the presence of both bromine atoms and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12Br2O |
|---|---|
Peso molecular |
308.01 g/mol |
Nombre IUPAC |
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)13-8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
Clave InChI |
RQHQWYKZQDDVJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)OC(C)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
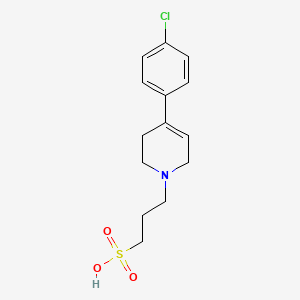
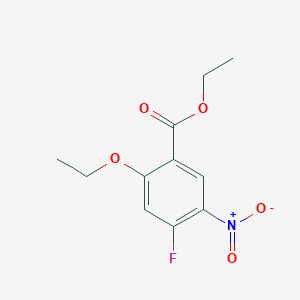
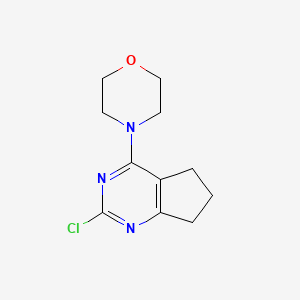
![2-(4,4-Diethylcyclohex-1-enyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane](/img/structure/B8550204.png)
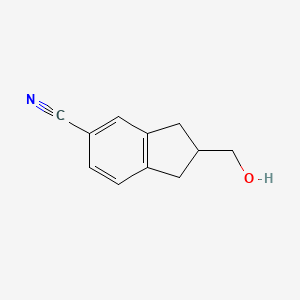
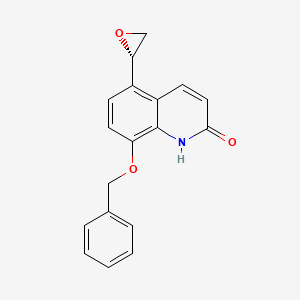
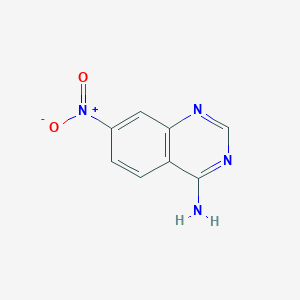
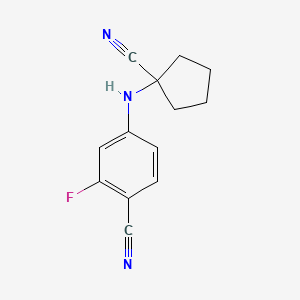
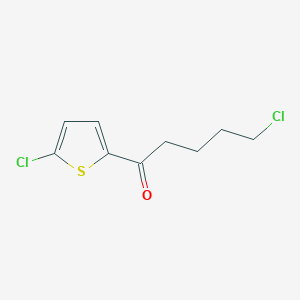
![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)
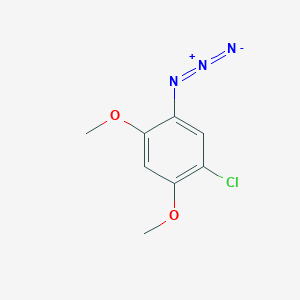
![Methyl 4-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8550272.png)
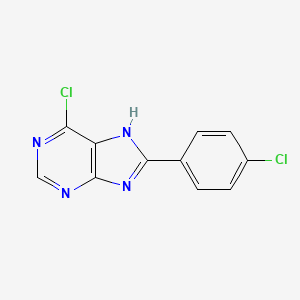
![tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)
